![molecular formula C22H21N3O4 B153384 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid CAS No. 131967-20-9](/img/structure/B153384.png)
2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzotriazepines, which are known for their biological activity and pharmacological properties. In
Wirkmechanismus
The mechanism of action of 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for further study in the field of cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the study of its mechanism of action, which may lead to the development of new anti-cancer drugs. Additionally, further studies may be conducted to explore its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid involves several steps. The starting material is 4-methoxybenzoyl chloride, which is reacted with 10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazine to form an intermediate product. This intermediate is then reacted with sodium acetate and acetic anhydride to form the final product, 2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
131967-20-9 |
|---|---|
Produktname |
2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid |
Molekularformel |
C22H21N3O4 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid |
InChI |
InChI=1S/C22H21N3O4/c1-23-17-6-3-4-7-19(17)25(22(28)15-9-11-16(29-2)12-10-15)20(14-21(26)27)18-8-5-13-24(18)23/h3-13,20H,14H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
VEGYGKDKQZDMTG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C(C3=CC=CN31)CC(=O)O)C(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C(C3=CC=CN31)CC(=O)O)C(=O)C4=CC=C(C=C4)OC |
Synonyme |
5-methyl-10,11-dihydro-5H-pyrrolo(1,2-b)(1,2,5)benzotriazepine-11-acetic acid 5-MPBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



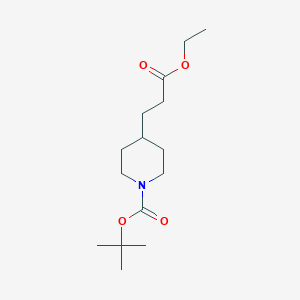

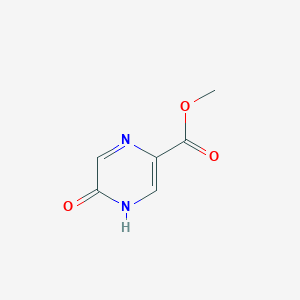

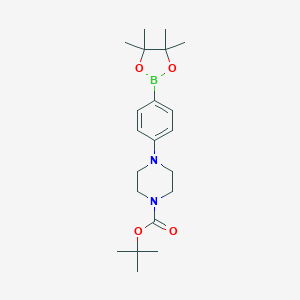
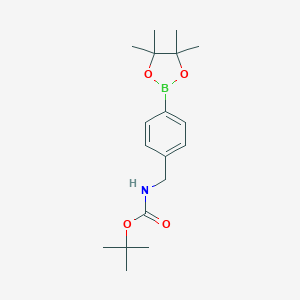



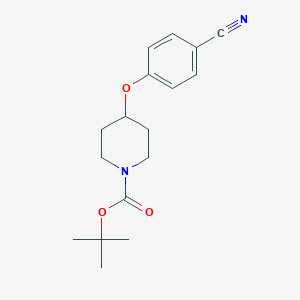
![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)
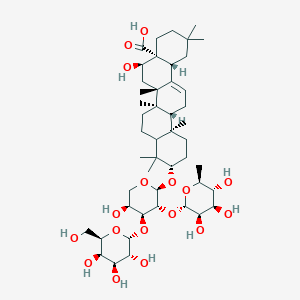
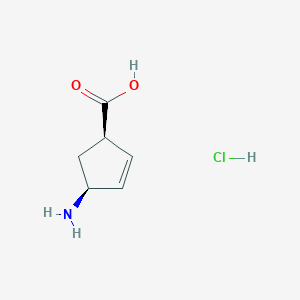
![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)